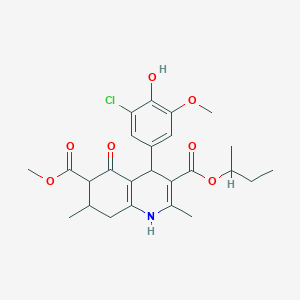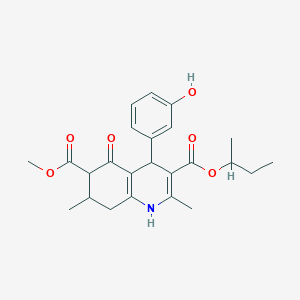
8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE
Overview
Description
8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE is a complex organic compound that belongs to the class of dioxinoacridinones This compound is characterized by its unique structural features, which include a dioxino ring fused to an acridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE involves multiple steps. One common method involves the reaction of 1-aryl-3-hydroxy-5-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)pent-2-ene-1,4-diones with o-phenylenediamine and hydrazine . The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acridinone core, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene: Shares a similar dioxino structure but differs in the acridinone core.
1-aryl-3-hydroxy-5-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)pent-2-ene-1,4-diones: Used as a precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 8,8-DIMETHYL-11-(4-METHYLPHENYL)-2,3,6,7,8,9,10,11-OCTAHYDRO-1,4-DIOXA-6-AZATETRACEN-10-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a dioxino ring with an acridinone core makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8,8-dimethyl-11-(4-methylphenyl)-2,3,6,7,9,11-hexahydro-[1,4]benzodioxino[6,7-b]quinolin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-14-4-6-15(7-5-14)22-16-10-20-21(28-9-8-27-20)11-17(16)25-18-12-24(2,3)13-19(26)23(18)22/h4-7,10-11,22,25H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJZWZNTXRYAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)CC(C5)(C)C)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B4262658.png)
![5-methyl 2-[2-(propan-2-yloxy)ethyl] 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate](/img/structure/B4262668.png)
![6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4262674.png)

![9-[4-(DIETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE](/img/structure/B4262686.png)





